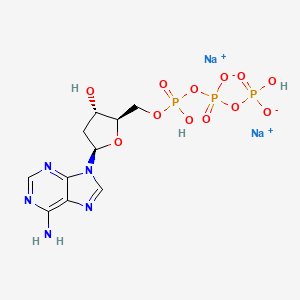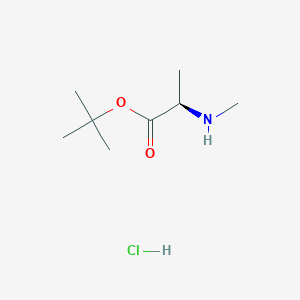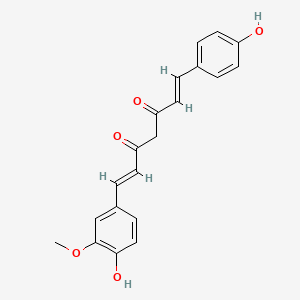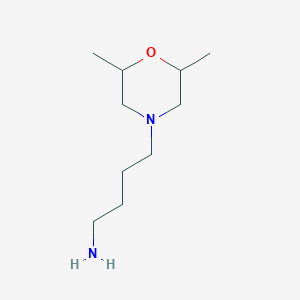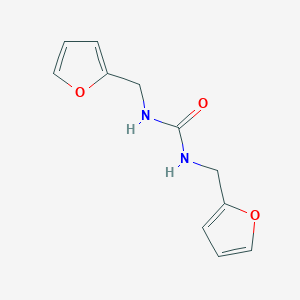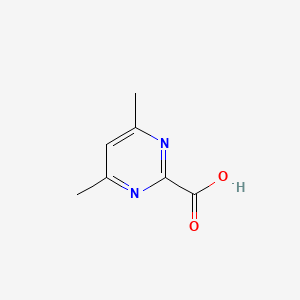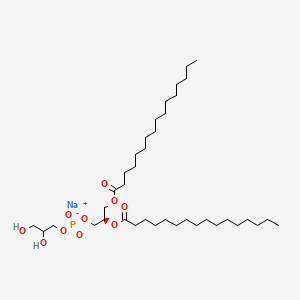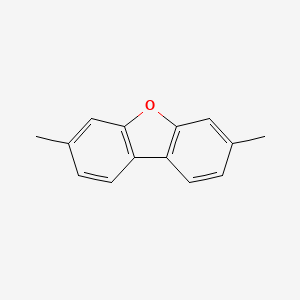
3,7-Dimethyldibenzofuran
Overview
Description
3,7-Dimethyldibenzofuran: is an organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. The compound this compound is characterized by the presence of two methyl groups attached to the 3rd and 7th positions of the dibenzofuran skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyldibenzofuran can be achieved through various methods. One common approach involves the cyclization of methylated benzofuran derivatives. For instance, methyl 3-acetylbenzofuran-2-ylacetate undergoes C-methylation to form methyl 2-(3-acetylbenzofuran-2-yl)propionate. These compounds can then be cyclized to form dibenzofurandiols upon treatment with sodium methoxide in boiling methanol .
Industrial Production Methods: Industrial production of this compound may involve the use of marine-derived microorganisms. For example, the compound can be efficiently prepared from marine-derived fungi such as Aspergillus versicolor .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyldibenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the methyl groups or the aromatic ring, often using electrophilic or nucleophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of radical cations, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
3,7-Dimethyldibenzofuran has several scientific research applications across different fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromaticity and heterocyclic chemistry.
Biology: The compound has been studied for its antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyldibenzofuran involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Dibenzofuran: The parent compound without methyl substitutions.
3,7-Dihydroxy-1,9-dimethyldibenzofuran: A hydroxylated derivative with additional hydroxyl groups at the 3rd and 7th positions.
1,3,7,9-Tetramethyldibenzofuran: A derivative with four methyl groups at the 1st, 3rd, 7th, and 9th positions.
Uniqueness: 3,7-Dimethyldibenzofuran is unique due to its specific methyl substitutions, which influence its chemical reactivity and biological activity. The presence of methyl groups at the 3rd and 7th positions enhances its stability and alters its interaction with various reagents and biological targets compared to its non-methylated or differently substituted counterparts .
Properties
IUPAC Name |
3,7-dimethyldibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCRTEVRAODBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(O2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505954 | |
| Record name | 3,7-Dimethyldibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41738-54-9 | |
| Record name | 3,7-Dimethyldibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


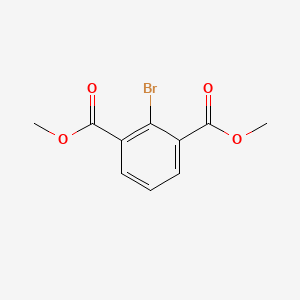
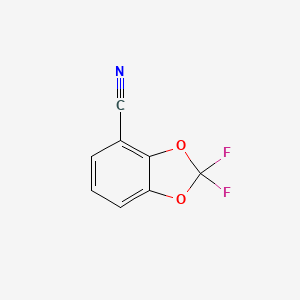
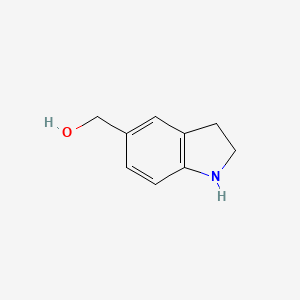
![2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3025240.png)
![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3025241.png)
